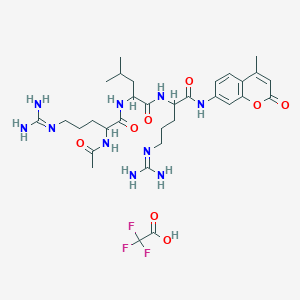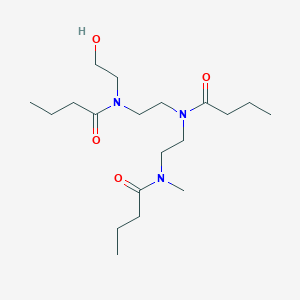
ULTROXA(regR) Poly(2-propyl-2-oxazoline) (n=approx. 100)
Descripción general
Descripción
ULTROXA(regR) Poly(2-propyl-2-oxazoline) (n=approx. 100) is a polymer with an average molecular weight ranging from 9200 to 13800 . It appears as a white to light yellow powder or crystal . This polymer is heat sensitive and should be stored at temperatures between 0-10°C .
Physical And Chemical Properties Analysis
ULTROXA(regR) Poly(2-propyl-2-oxazoline) (n=approx. 100) is a solid at 20°C . It appears as a white to light yellow powder or crystal . The polymer has an average molecular weight ranging from 9200 to 13800 . It is heat sensitive and should be stored at temperatures between 0-10°C .Aplicaciones Científicas De Investigación
ULTROXA(regR) Poly(2-propyl-2-oxazoline) (n=approx. 100) has been used in a variety of scientific research applications, including drug delivery, gene therapy, tissue engineering, and biomaterials. It has been found to be an effective delivery vehicle for drugs, genes, and proteins due to its ability to form stable complexes with a variety of molecules. It has also been used to create a variety of tissue scaffolds and 3D structures for tissue engineering. Additionally, the polymer has been used to create a variety of biocompatible materials for medical implants and devices.
Mecanismo De Acción
Target of Action
ULTROXA Poly(2-propyl-2-oxazoline) is a type of poly(2-oxazoline) (PAOx), which is a versatile polymer platform with tunable properties . The primary targets of this compound are biological tissues and cells, where it is used for surface functionalization (grafting to) and nanoparticle functionalization .
Mode of Action
The interaction of ULTROXA Poly(2-propyl-2-oxazoline) with its targets is primarily through surface functionalization. This process involves the attachment of the polymer to the surface of cells or tissues, conferring desired properties to the substrate of interest . The properties of the polymer can be accurately tuned by modifying the polymer side-chains .
Biochemical Pathways
ULTROXA Poly(2-propyl-2-oxazoline) affects the biochemical pathways related to cell adhesion and fouling. By modifying the surface properties of cells or tissues, it can influence cell adhesion and prevent fouling . This makes it an ideal platform for biomedical applications, including implants, biosensors, and imaging .
Pharmacokinetics
Poly(2-oxazoline)s in general are known for their biocompatibility . Biodistribution studies with radiolabeled poly(2-oxazoline)s have demonstrated rapid blood clearance (mostly after the first renal passage) and remarkably low uptake in the organs of the reticuloendothelial system . The polymer residence time can be controlled by the chain length .
Result of Action
The result of ULTROXA Poly(2-propyl-2-oxazoline)'s action is the creation of surfaces with desired properties. These properties include stealth behavior, cell-adhesive/antifouling, which are ideal for implants, biosensors, and imaging . This allows for improved performance in biomedical applications.
Action Environment
The action of ULTROXA Poly(2-propyl-2-oxazoline) can be influenced by environmental factors such as temperature . For instance, the transition temperature of the polymer can be selected between 0 and 100 °C by varying the polymer composition . This makes it an ideal platform to develop smart materials that respond to environmental stimuli .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ULTROXA(regR) Poly(2-propyl-2-oxazoline) (n=approx. 100) has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is its versatility, as it can be used in a variety of applications, including drug delivery, gene therapy, tissue engineering, and biomaterials. Additionally, the polymer is known to be non-toxic and biocompatible, which makes it an ideal material for medical implants and devices. However, the polymer is known to be insoluble in water, which can limit its use in some applications.
Direcciones Futuras
The potential future directions for ULTROXA(regR) Poly(2-propyl-2-oxazoline) (n=approx. 100) are numerous. One potential direction is the development of new methods for the synthesis of the polymer. Additionally, the polymer could be used in the development of new drug delivery systems, gene therapy vectors, and tissue engineering scaffolds. Additionally, the polymer could be used to create new biocompatible materials for medical implants and devices. Finally, the polymer could be used in the development of new materials for environmental applications, such as water filtration and soil remediation.
Propiedades
IUPAC Name |
N-[2-[butanoyl-[2-[butanoyl(2-hydroxyethyl)amino]ethyl]amino]ethyl]-N-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37N3O4/c1-5-8-17(24)20(4)11-12-21(18(25)9-6-2)13-14-22(15-16-23)19(26)10-7-3/h23H,5-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEULNUTPKRKBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C)CCN(CCN(CCO)C(=O)CCC)C(=O)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




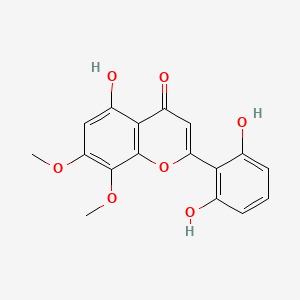
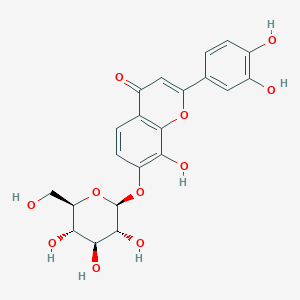

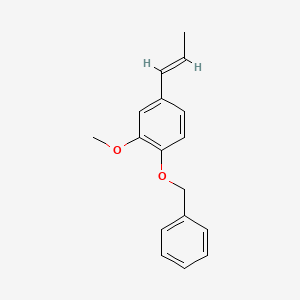

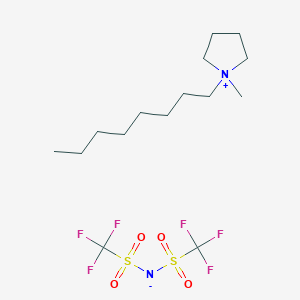
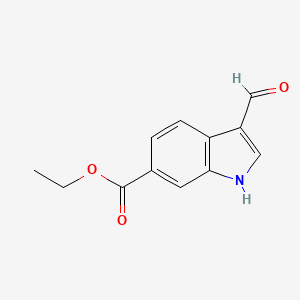

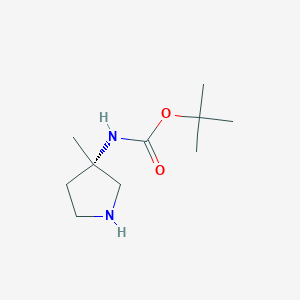
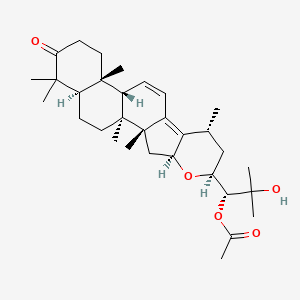

![(R)-methyl 5-(6-(chloromethyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate](/img/structure/B3030604.png)
